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Compound of Interest

Compound Name: Bromodiphenylmethane

Cat. No.: B105614

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analytical techniques for the characterization of
bromodiphenylmethane, a key intermediate in the synthesis of various pharmaceutical
compounds. The following protocols and data will facilitate quality control and research
applications involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of bromodiphenylmethane,
providing detailed information about the hydrogen and carbon framework of the molecule.

Quantitative Data
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, Coupling
) Chemical o )
Analysis Nucleus _ Multiplicity Constant (J)  Assignment
Shift (d) ppm
Hz
Aromatic
1H NMR H ~7.25-7.45 Multiplet Protons
(10H)
Methine
~6.45 Singlet Proton (-
CHBIr) (1H)
Quaternary
) Aromatic
13C NMR 13C ~140 Singlet
Carbons (C-
ipso)
) Aromatic
~129 Singlet
Carbons (CH)
Aromatic
~128 Singlet
Carbons (CH)
Methine
~60 Singlet Carbon (-
CHBr)

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: *H and **C NMR Spectroscopy

Instrumentation:

 NMR Spectrometer: 400 MHz or higher field strength (e.g., Bruker AVANCE series).

¢ NMR Tubes: 5 mm diameter.

Reagents:

 Bromodiphenylmethane sample.
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o Deuterated solvent (e.g., Chloroform-d, CDCIs) of high purity.

¢ Internal Standard: Tetramethylsilane (TMS).

Procedure:

o Sample Preparation: Accurately weigh approximately 10-20 mg of the
bromodiphenylmethane sample and dissolve it in approximately 0.6 mL of the deuterated
solvent in a clean, dry vial.

o Transfer to NMR Tube: Transfer the solution to an NMR tube.

e Add Internal Standard: Add a small drop of TMS to the NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:

o Acquire the *H NMR spectrum using a standard pulse program.

o Typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

e 13C NMR Acquisition:

o Acquire the 13C NMR spectrum using a proton-decoupled pulse program.
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o Typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o

Phase the spectra correctly.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[¢]

[¢]

Integrate the signals in the *H NMR spectrum.

[e]

Identify and assign the peaks in both *H and 3C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of bromodiphenylmethane
and to elucidate its structure through fragmentation analysis. Gas Chromatography-Mass
Spectrometry (GC-MS) is a common technique for this purpose.

Quantitative Data
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m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

[M+2]* (Molecular ion with

248 Moderate

81Br)
246 Moderate [M]* (Molecular ion with 7°Br)

[M-Br]* (Loss of Bromine
167 100 _

radical)

[C13Ho]* (Fragment from loss
165 40

of HBr)

Ci2Hs]* (Biphenylene radical
15 20 [ - |* (Bipheny

cation)
77 30 [CeHs]* (Phenyl cation)

Note: The presence of two molecular ion peaks with a difference of 2 m/z units and
approximately equal intensity is characteristic of a compound containing one bromine atom.[1]

[2]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Instrumentation:

o Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
e Autosampler.

Materials:

 Bromodiphenylmethane sample.

» High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

e Helium gas (carrier gas).

Procedure:
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e Sample Preparation: Prepare a dilute solution of the bromodiphenylmethane sample (e.g.,
100 pg/mL) in a suitable volatile solvent.

e GC Conditions:

o

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 pum film thickness.

[¢]

Inlet Temperature: 250 °C.

[e]

Injection Mode: Splitless (or split, depending on concentration).

[e]

Injection Volume: 1 pL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

(¢]

[¢]

Oven Temperature Program:
= [nitial temperature: 70 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 280 °C.
» Final hold: 5 minutes at 280 °C.
e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Mass Range: Scan from m/z 40 to 300.
o Data Analysis:
o Identify the chromatographic peak corresponding to bromodiphenylmethane.

o Extract the mass spectrum for this peak.
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o Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the
bromodiphenylmethane molecule by measuring the absorption of infrared radiation.

Quantitative Data

Wavenumber (cm~1) Intensity Vibrational Mode

3080 - 3030 Medium Aromatic C-H stretch

1600, 1495, 1450 Strong Aromatic C=C ring stretch

1215 Strong C-H wagging (methine)
C-H out-of-plane bending

750, 695 Strong )
(monosubstituted benzene)

600 - 500 Medium-Strong C-Br stretch

Experimental Protocol: Attenuated Total Reflectance
(ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Instrumentation:
e FTIR Spectrometer equipped with an ATR accessory (e.g., PerkinElmer Spectrum Two).

Procedure:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid bromodiphenylmethane sample
directly onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the
crystal.

Sample Scan: Acquire the FTIR spectrum of the sample.
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o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32.

e Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.
o Identify and assign the characteristic absorption bands.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a
soft tissue.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of bromodiphenylmethane and for
quantitative analysis. A reverse-phase method is typically employed.

Quantitative Data

Parameter Value

) ] Dependent on specific column and mobile
Retention Time (t_R) N
phase composition

UV Detection Wavelength (A_max) ~220 nm and ~265 nm

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

e HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity ).
e Autosampler.

Materials:

 Bromodiphenylmethane sample.
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o HPLC-grade Acetonitrile.
 HPLC-grade Water.
Procedure:

o Sample Preparation: Prepare a standard solution of bromodiphenylmethane in the mobile
phase (e.g., 100 pg/mL).

e HPLC Conditions:

[e]

Column: C18 column (e.g., 4.6 x 150 mm, 5 um particle size).

o

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

Flow Rate: 1.0 mL/min.

[¢]

[¢]

Column Temperature: 25 °C.

[e]

Injection Volume: 10 pL.

Detection: UV at 220 nm or 265 nm.

o

o Data Analysis:
o Determine the retention time of the bromodiphenylmethane peak.

o Assess purity by calculating the area percentage of the main peak relative to any impurity
peaks.

o For quantitative analysis, create a calibration curve using standards of known
concentrations.

Visualizations
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Sample Preparation

Bromodiphenylmethane Sample
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Caption: General workflow for the analytical characterization of Bromodiphenylmethane.
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Caption: Proposed mass spectrometry fragmentation pathway for Bromodiphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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